[(4-Chlorobenzoyl)oxy]acetic acid
Overview
Description
It possesses unique properties that make it suitable for applications such as drug synthesis, organic chemistry, and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(4-Chlorobenzoyl)oxy]acetic acid can be synthesized through the reaction of 4-chlorobenzoyl chloride with glycolic acid in the presence of a base such as pyridine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature . The general reaction scheme is as follows:
4-Chlorobenzoyl chloride+Glycolic acid→[(4-Chlorobenzoyl)oxy]acetic acid
Industrial Production Methods
Industrial production methods for this compound often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
[(4-Chlorobenzoyl)oxy]acetic acid undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 4-chlorobenzoic acid and glycolic acid.
Esterification: It can react with alcohols to form esters.
Substitution: The chlorine atom on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Esterification: Alcohols in the presence of an acid catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 4-Chlorobenzoic acid and glycolic acid.
Esterification: Esters of this compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
[(4-Chlorobenzoyl)oxy]acetic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Chlorobenzoyl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.
Comparison with Similar Compounds
[(4-Chlorobenzoyl)oxy]acetic acid can be compared with other similar compounds, such as:
4-Chlorobenzoic acid: Shares the chlorobenzoyl group but lacks the acetic acid moiety.
Benzoyloxyacetic acid: Similar structure but without the chlorine atom on the benzoyl group.
[(4-Methylbenzoyl)oxy]acetic acid: Similar structure with a methyl group instead of a chlorine atom.
The uniqueness of this compound lies in its combination of the chlorobenzoyl and acetic acid moieties, which confer specific chemical and biological properties .
Properties
IUPAC Name |
2-(4-chlorobenzoyl)oxyacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c10-7-3-1-6(2-4-7)9(13)14-5-8(11)12/h1-4H,5H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMYKQBNRIRXFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505584 | |
Record name | [(4-Chlorobenzoyl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10414-67-2 | |
Record name | [(4-Chlorobenzoyl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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